5-(1H-1,2,4-triazol-1-yl)pentan-2-ol
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Overview
Description
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable pentanol derivative. One common method is the nucleophilic substitution reaction where 1,2,4-triazole reacts with 5-bromopentan-2-ol under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1H-1,2,4-triazol-1-yl)pentan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted pentanol derivatives.
Scientific Research Applications
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a growth regulator in plants.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell growth or the regulation of plant hormones .
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: Another triazole derivative with plant growth-regulating properties.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: Used in different industrial applications.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Studied for its biological activities.
Uniqueness
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is unique due to its specific structure, which combines a triazole ring with a pentanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pentan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3 |
InChI Key |
KQSJOZBQEHPRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=NC=N1)O |
Origin of Product |
United States |
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